molecular formula C16H29Cl2N3OS B2913192 N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride CAS No. 2418690-94-3

N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride

Cat. No.: B2913192
CAS No.: 2418690-94-3
M. Wt: 382.39
InChI Key: SZYYFQQGVKPJMB-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a thiazole ring, and a carboxamide functional group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction where cyclohexylamine reacts with a suitable halogenated precursor.

    Aminomethylation: The aminomethyl group is added through a Mannich reaction, involving formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Carboxamide Formation: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Dihydrochloride Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a ligand for studying receptor interactions or as a probe in biochemical assays. Its structural features make it a candidate for investigating enzyme inhibition or activation.

Medicine

In medicine, N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it useful in drug development for conditions such as inflammation or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A compound with a similar cyclohexyl group and aminomethyl functionality, used as an anticonvulsant.

    Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activities.

Uniqueness

N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride is unique due to its combination of a cyclohexyl group, a thiazole ring, and a carboxamide group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS.2ClH/c1-11-12(21-14(18-11)15(2,3)4)13(20)19-16(10-17)8-6-5-7-9-16;;/h5-10,17H2,1-4H3,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYYFQQGVKPJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(=O)NC2(CCCCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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